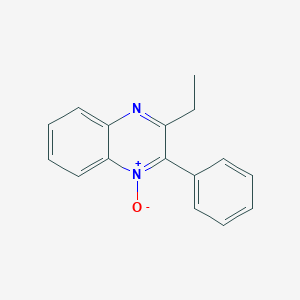
2-Ethyl-3-phenylquinoxaline 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-phenylquinoxaline 4-oxide is an organic compound with the molecular formula C16H14N2O. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenylquinoxaline 4-oxide typically involves the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound. The reaction is usually carried out in the presence of an oxidizing agent to form the quinoxaline ring system. The ethyl and phenyl groups are introduced through subsequent alkylation and arylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-phenylquinoxaline 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Parent quinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-3-phenylquinoxaline 4-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-phenylquinoxaline 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2-Phenylquinoxaline: Lacks the ethyl and N-oxide groups.
3-Ethylquinoxaline: Lacks the phenyl and N-oxide groups.
Uniqueness
2-Ethyl-3-phenylquinoxaline 4-oxide is unique due to the presence of both ethyl and phenyl groups along with the N-oxide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
16007-76-4 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
InChI Key |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Canonical SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonyms |
2-Ethyl-3-phenylquinoxaline 4-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















